molecular formula C14H17F3N4O3 B5536336 N-[(3R*,4R*)-3-hydroxy-1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]pyrazine-2-carboxamide

N-[(3R*,4R*)-3-hydroxy-1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]pyrazine-2-carboxamide

Cat. No.: B5536336
M. Wt: 346.30 g/mol
InChI Key: KNXYLTZWIQOVAJ-MWLCHTKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3R*,4R*)-3-hydroxy-1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C14H17F3N4O3 and its molecular weight is 346.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.12527490 g/mol and the complexity rating of the compound is 461. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Docking Studies

  • Synthesis and Antimicrobial Evaluation : Research has focused on synthesizing new derivatives of piperazine and triazolo-pyrazine to evaluate their antimicrobial activity. Molecular docking studies complement these synthetic efforts by predicting the efficacy of these compounds against bacterial and fungal strains, guiding the development of potent antimicrobials (Patil et al., 2021).

Enabling Technologies for Chemical Synthesis

  • Automated Flow Preparation : The integration of new technologies, such as open-source software and microcomputing devices, has been applied to control multiple flow chemistry devices. This approach facilitates the machine-assisted, multi-step flow preparation of complex compounds like piperazine-2-carboxamide, showcasing how automation and digital tools can enhance chemical synthesis processes (Ingham et al., 2014).

Structure-Activity Relationships (SAR)

  • SAR of Cannabinoid Receptor Antagonists : Studies on the structure-activity relationships of cannabinoid receptor antagonists provide insights into the chemical modifications that impact receptor binding affinity and efficacy. Such research helps in understanding the pharmacophore requirements for activity, informing the design of compounds with improved therapeutic profiles (Francisco et al., 2002).

Anti-Tubercular Agents

  • Design and Synthesis for TB Therapy : The development of novel benzamide derivatives targeting Mycobacterium tuberculosis represents a strategic approach in seeking potent anti-tubercular agents. Such compounds, derived from the structural motif of pyrazinamide, exhibit significant inhibitory activity against TB strains, underscoring the potential of chemical synthesis in addressing infectious diseases (Srinivasarao et al., 2020).

Properties

IUPAC Name

N-[(3R,4R)-3-hydroxy-1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N4O3/c15-14(16,17)3-1-12(23)21-6-2-9(11(22)8-21)20-13(24)10-7-18-4-5-19-10/h4-5,7,9,11,22H,1-3,6,8H2,(H,20,24)/t9-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXYLTZWIQOVAJ-MWLCHTKSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1NC(=O)C2=NC=CN=C2)O)C(=O)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1NC(=O)C2=NC=CN=C2)O)C(=O)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.